

# "2-Bromo-6-(trifluoromethyl)nicotinaldehyde" CAS number

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## Compound of Interest

Compound Name: 2-Bromo-6-(trifluoromethyl)nicotinaldehyde

Cat. No.: B581405

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An In-depth Technical Guide to **2-Bromo-6-(trifluoromethyl)nicotinaldehyde**

CAS Number: 1192263-89-0

This technical guide provides a comprehensive overview of **2-Bromo-6-(trifluoromethyl)nicotinaldehyde**, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Chemical and Physical Properties

**2-Bromo-6-(trifluoromethyl)nicotinaldehyde** is a substituted pyridine derivative with the chemical formula  $C_7H_3BrF_3NO$ . Below is a summary of its key physical and chemical properties.

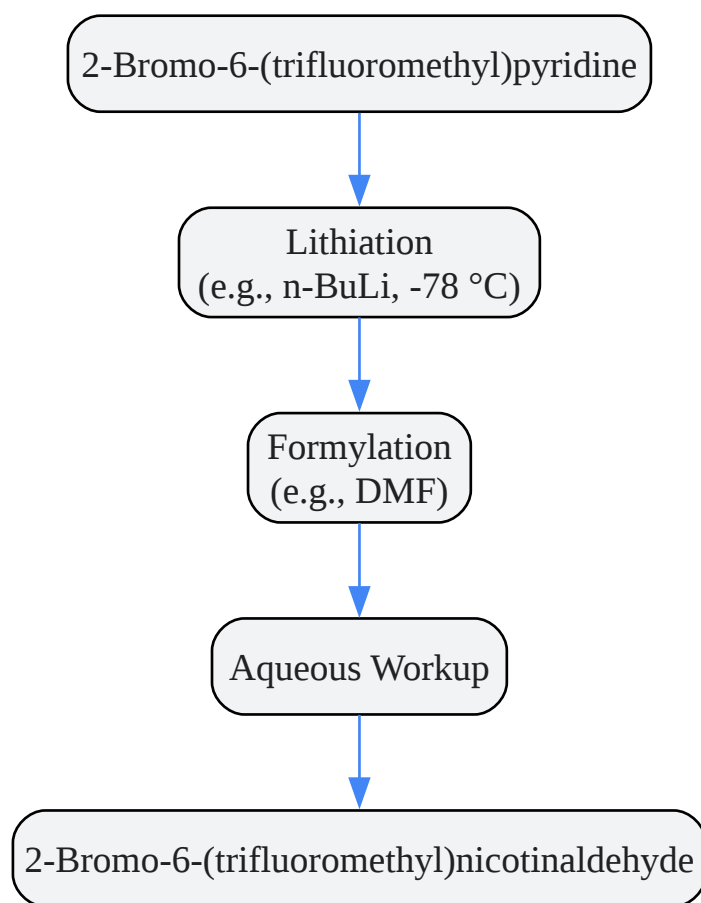
Property	Value
CAS Number	1192263-89-0
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrF <sub>3</sub> NO
Molecular Weight	254.01 g/mol
Appearance	Not explicitly stated in publicly available data
Boiling Point	Predicted: 245.8 ± 40.0 °C[1]
Density	Predicted: 1.763 ± 0.06 g/cm <sup>3</sup> [1]
Purity	Commercially available with ≥85% purity[2]
Synonyms	2-Bromo-6-(trifluoromethyl)pyridine-3-carboxaldehyde, 2-Bromo-3-formyl-6-(trifluoromethyl)pyridine[2]

## Synthesis and Experimental Protocols

While a detailed, step-by-step experimental protocol for the synthesis of **2-Bromo-6-(trifluoromethyl)nicotinaldehyde** is not readily available in peer-reviewed literature, a general synthetic approach can be inferred from related transformations. The synthesis likely involves the introduction of the aldehyde functionality onto a pre-existing 2-bromo-6-(trifluoromethyl)pyridine scaffold.

A plausible synthetic route, adapted from general procedures for the formylation of aryl halides, is outlined below. This should be considered a starting point for experimental optimization.

Hypothetical Synthetic Workflow:



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Figure 1: Hypothetical synthetic workflow for **2-Bromo-6-(trifluoromethyl)nicotinaldehyde**.

General Experimental Protocol (Adapted from similar syntheses):

- **Reaction Setup:** To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), add 2-bromo-6-(trifluoromethyl)pyridine dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF).
- **Lithiation:** Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the low temperature. Stir the mixture for a specified time to ensure complete lithiation.
- **Formylation:** Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

- **Quenching and Extraction:** Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

## Reactivity and Potential Applications

The chemical structure of **2-Bromo-6-(trifluoromethyl)nicotinaldehyde** suggests its utility as a versatile building block in organic synthesis, particularly for the construction of more complex heterocyclic molecules. The presence of three key functional groups—a bromine atom, a trifluoromethyl group, and an aldehyde—allows for a range of chemical transformations.

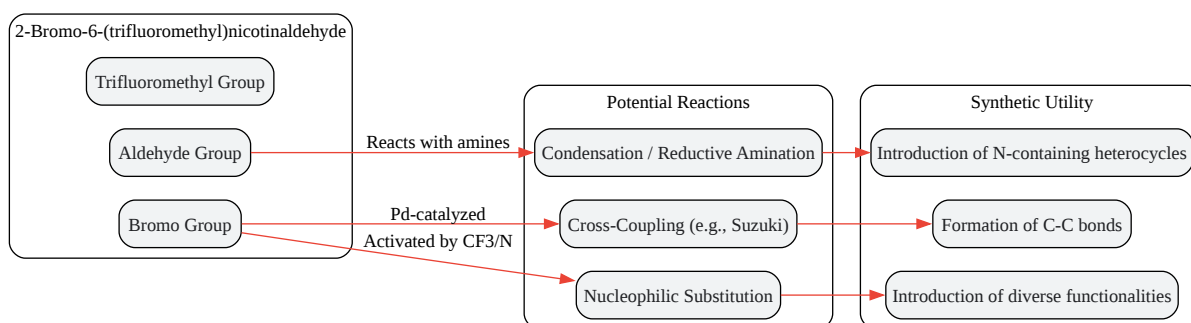
### Key Reaction Types:

- **Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):** The electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group activates the C-Br bond towards substitution by various nucleophiles.
- **Palladium-Catalyzed Cross-Coupling Reactions:** The bromo substituent serves as a handle for common cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.
- **Aldehyde Chemistry:** The aldehyde group can undergo a wide array of reactions, including reductive amination, Wittig reactions, and condensations to form Schiff bases, imines, and other derivatives.

### Potential Applications in Drug Discovery:

Pyridine scaffolds are prevalent in many pharmaceuticals. The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, **2-Bromo-6-(trifluoromethyl)nicotinaldehyde** is a promising starting material for the synthesis of novel therapeutic agents.

### Logical Relationship of Functional Group Reactivity:



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## References

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